Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
CAS No.: 106-08-1
Cat. No.: VC0538914
Molecular Formula: C30H60O11
Molecular Weight: 596.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106-08-1 |
|---|---|
| Molecular Formula | C30H60O11 |
| Molecular Weight | 596.8 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
| Standard InChI | InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3 |
| Standard InChI Key | FGGVRPFJBBRZFG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a lauric acid moiety esterified to a 26-hydroxy polyether chain containing eight ethylene oxide units. The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate, describes its branched structure. The hydrophobic laurate chain (C₁₂) provides lipid solubility, while the PEG segment ensures water compatibility, creating a surfactant capable of reducing surface tension at oil-water interfaces .
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 596.8 g/mol | |
| Density | 1.036 g/cm³ | |
| Boiling Point | 630.3°C at 760 mmHg | |
| Flash Point | 183.3°C | |
| Vapor Pressure | 1.57 × 10⁻¹⁸ mmHg at 25°C | |
| LogP (Partition Coefficient) | 3.58 |
The high boiling point and low vapor pressure indicate thermal stability, favoring its use in high-temperature processes . The LogP value confirms moderate lipophilicity, balanced by the hydrophilic PEG chain.
Synthesis and Production
Reaction Mechanism
PEG-9 Laurate is synthesized via esterification between lauric acid and nonaethylene glycol (PEG-9). The process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Ethoxylation of lauric acid with ethylene oxide is an alternative route, though this method risks forming 1,4-dioxane, a byproduct regulated in cosmetics .
Industrial-Scale Considerations
Industrial production requires careful control of ethylene oxide stoichiometry to achieve the desired PEG chain length. Post-synthesis purification steps, including vacuum distillation and activated carbon treatment, remove residual catalysts and byproducts . Batch processes dominate due to the need for precise temperature control (80–120°C) and reaction monitoring.
Applications in Industry and Biomedicine
Pharmaceutical Drug Delivery
PEG-9 Laurate’s amphiphilic nature enables micelle formation, encapsulating hydrophobic drugs like paclitaxel or curcumin. Studies demonstrate enhanced solubility and bioavailability of these compounds in vivo, with micelles stabilizing drug molecules in aqueous environments. The PEG chain also reduces immunogenicity, prolonging circulation time in the bloodstream .
Cosmetic Formulations
In cosmetics, PEG-9 Laurate functions as an emulsifier in creams and lotions. A 1996 survey by the Cosmetic Ingredient Review (CIR) noted its use in 820 cleansing products, where it stabilizes oil-water mixtures without irritating the skin . Its self-emulsifying properties (e.g., PEG-2 Laurate SE) simplify formulation processes, reducing the need for additional surfactants .
Industrial Surfactants
The compound’s dual solubility makes it effective in detergents and lubricants. In textile manufacturing, it aids dye dispersion, while in agrochemicals, it enhances pesticide adhesion to plant surfaces. Industrial applications prioritize grades with >98% purity to minimize variability in performance.
Recent Advances and Future Directions
Enhanced Drug Delivery Systems
Recent research (2024) explores PEG-9 Laurate in nanoparticle-based therapies. Coating iron oxide nanoparticles with this surfactant improved MRI contrast agent stability in physiological saline, achieving a 40% increase in circulation half-life compared to unmodified particles .
Green Synthesis Methods
Efforts to reduce 1,4-dioxane formation include enzymatic esterification using lipases. Pilot-scale trials achieved 92% yield with Candida antarctica lipase B, eliminating the need for acidic catalysts and reducing byproduct generation.
Environmental Impact Mitigation
Biodegradation studies show PEG-9 Laurate undergoes 78% degradation in 28 days under aerobic conditions, outperforming shorter-chain PEG esters. Modified wastewater treatment protocols using ozonation further reduce environmental persistence .
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